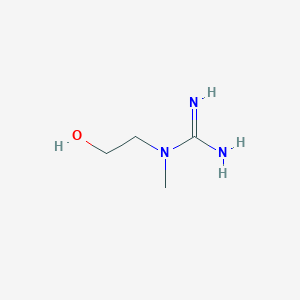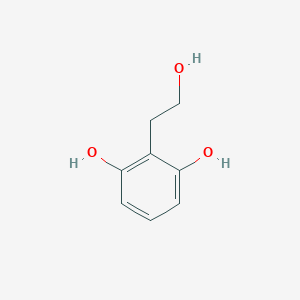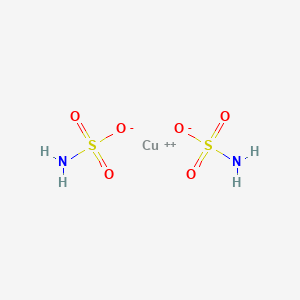
Iodine radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodine radical, also known as iodide radical, is a highly reactive chemical species that plays a significant role in various chemical and biological processes. It is formed by the dissociation of iodine molecules under certain conditions, such as exposure to radiation or high temperatures. The iodine radical has been extensively studied for its potential applications in areas such as medicine, environmental science, and material science.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
- Oxidative Cross-Coupling : Iodine is used as a redox catalyst in oxidative cross-coupling, aiding in the synthesis of furans and indolizines. This process involves tuning radical reactivity through reversible C-I bond formation (Tang et al., 2015).
- Hypervalent Iodine(III) Compounds : These compounds show radical reactivity as single electron oxidants, useful in various organic transformations including C–CF3, X–CF3 (X = heteroatom), and C–N3 bond formations (Wang & Studer, 2017).
- Tribological Applications : Iodine as a microadditive in cutting-fluid components improves the cutting characteristics and tool resistance during metal cutting by initiating chemical reactions with the treated material (Naumov et al., 2015).
2. Environmental and Water Treatment
- X-ray Contrast Media in Water Treatment : Iodine contributes to the formation of toxic iodinated byproducts during the treatment of water containing X-ray contrast media. Understanding these processes is vital for assessing water treatment technologies (Li et al., 2020).
3. Physical Chemistry and Molecular Studies
- Transient Molecular Structures : Time-resolved liquid-phase x-ray diffraction has provided evidence of the bridged radical (CH2ICH2·) in solutions, which is significant in understanding reaction mechanisms involving haloalkanes (Ihee et al., 2005).
- Formation of Iodine Monoxide Radical : The formation of iodine monoxide radical (IO) from reactions of iodoalkyl radicals with O2 has been observed, providing insights into atmospheric chemistry processes (Enami et al., 2007).
4. Radical Polymerization and Material Science
- Iodocompounds in Radical Polymerization : Iodocompounds, due to the ability of iodine atoms to be good leaving atoms, are efficient in radical polymerization. This property is exploited in the synthesis of various organic and macromolecular molecules (David et al., 2006).
Eigenschaften
CAS-Nummer |
14362-44-8 |
|---|---|
Produktname |
Iodine radical |
Molekularformel |
I |
Molekulargewicht |
126.9045 g/mol |
IUPAC-Name |
iodine |
InChI |
InChI=1S/I |
InChI-Schlüssel |
ZCYVEMRRCGMTRW-UHFFFAOYSA-N |
SMILES |
[I] |
Kanonische SMILES |
[I] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



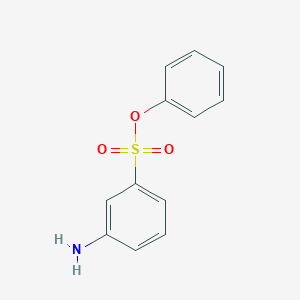
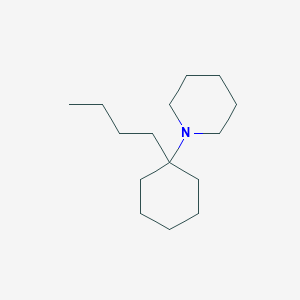
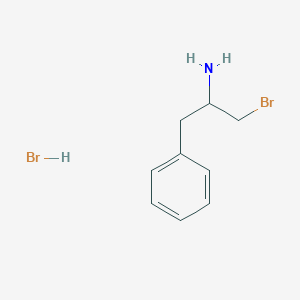
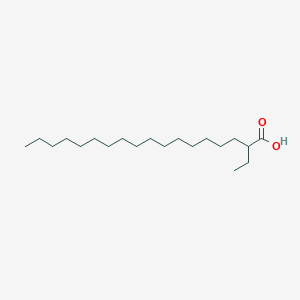
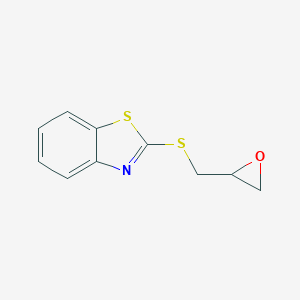
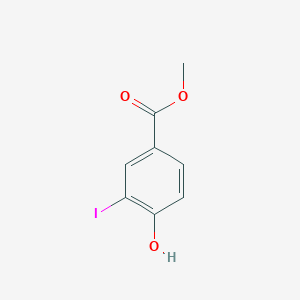
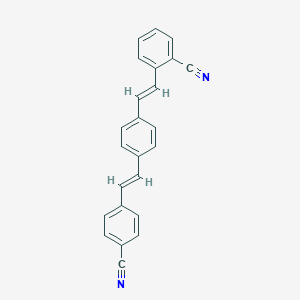
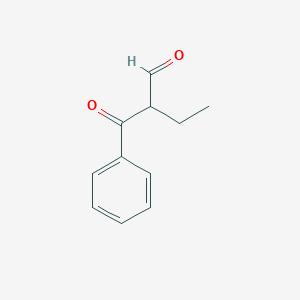
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

